molecular formula C13H13NO2 B1609409 1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol CAS No. 5855-89-0

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol

Cat. No.: B1609409
CAS No.: 5855-89-0
M. Wt: 215.25 g/mol
InChI Key: DTAFUEOJPSQELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol is an organic compound with the molecular formula C13H13NO2. It is a derivative of benzoquinoline and is characterized by the presence of hydroxyl groups at the 3rd and 7th positions of the tetrahydrobenzoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol can be synthesized through several methods. One common synthetic route involves the reaction of 1-amino-5-naphthol with epichlorohydrin under basic conditions to form the intermediate, which is then cyclized to produce the desired compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. It may interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-6-8-4-5-10-11(13(8)14-7-9)2-1-3-12(10)16/h1-5,9,14-16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAFUEOJPSQELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=CC3=C2C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974108
Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-89-0
Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5855-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydrobenzo(h)quinoline-3,7-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
Reactant of Route 2
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
Reactant of Route 3
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
Reactant of Route 4
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
Reactant of Route 5
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
Reactant of Route 6
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.